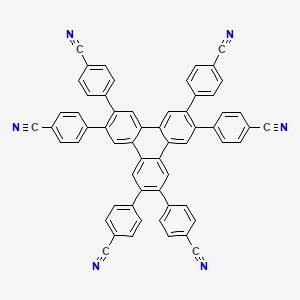

4,4',4",4'",4"",4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile

Description

4,4',4'',4''',4'''',4'''''-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzaldehyde (HFPTP, CAS: 2377615-30-8) is a triphenylene-derived compound with six 4-formylphenyl substituents symmetrically attached to the triphenylene core at positions 2,3,6,7,10,11. Its molecular formula is C₆₀H₃₆O₆, with a molecular weight of 852.92 g/mol. HFPTP is a critical monomer in covalent organic framework (COF) synthesis due to its ability to form imine-linked networks via condensation reactions with diamines . It exhibits solubility in polar organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), facilitating its use in solution-processed materials. Storage recommendations include maintaining the compound under inert atmospheres at 2–8°C to prevent degradation .

HFPTP’s planar, rigid structure and electron-deficient benzaldehyde groups enable precise molecular recognition and size-selective separation in COFs, as demonstrated in HFPTP-BPDA-COF, which exhibits high-precision nanochannel functionality . Its synthesis typically involves multi-step coupling reactions, though specific protocols are proprietary or optimized for large-scale production .

Properties

Molecular Formula |

C60H30N6 |

|---|---|

Molecular Weight |

834.9 g/mol |

IUPAC Name |

4-[3,6,7,10,11-pentakis(4-cyanophenyl)triphenylen-2-yl]benzonitrile |

InChI |

InChI=1S/C60H30N6/c61-31-37-1-13-43(14-2-37)49-25-55-56(26-50(49)44-15-3-38(32-62)4-16-44)58-28-52(46-19-7-40(34-64)8-20-46)54(48-23-11-42(36-66)12-24-48)30-60(58)59-29-53(47-21-9-41(35-65)10-22-47)51(27-57(55)59)45-17-5-39(33-63)6-18-45/h1-30H |

InChI Key |

QXANORXTUQQVDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CC=C(C=C6)C#N)C7=CC=C(C=C7)C#N)C8=CC=C(C=C8)C#N)C9=CC=C(C=C9)C#N)C1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Direct Cyclization of Polyaryl Precursors

One prominent method involves the cyclization of polyaryl precursors bearing nitrile groups, typically through oxidative or acid-catalyzed cyclization reactions.

- Synthesize a polyaryl precursor with nitrile substituents positioned strategically.

- Subject the precursor to oxidative cyclization using oxidants like ferric chloride (FeCl₃) or copper catalysts under reflux conditions.

- The cyclization forms the triphenylene core with nitrile groups attached at specific positions.

| Parameter | Typical Range | Reference/Notes |

|---|---|---|

| Catalyst | FeCl₃, CuCl₂ | Common in oxidative cyclizations |

| Solvent | Dichloromethane, nitromethane | For solubility and reactivity |

| Temperature | 25°C – 80°C | Reflux conditions often used |

This method is analogous to the synthesis of polycyclic aromatic hydrocarbons with nitrile functionalities, as reported in patents and literature on triphenylene derivatives.

Aryl Coupling via Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions such as Suzuki , Stille , or Negishi couplings are employed to assemble the hexayl linkage.

- Prepare aryl boronic acids or stannanes bearing nitrile groups.

- React these with halogenated triphenylene derivatives under Pd-catalyzed conditions.

- The coupling yields the hexayl-linked triphenylene with nitrile functionalities.

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Commonly used |

| Base | K₂CO₃, Cs₂CO₃ | Facilitates coupling |

| Solvent | Toluene, dioxane | Reflux conditions |

| Temperature | 80°C – 120°C | Optimized for coupling efficiency |

This method offers high regioselectivity and functional group tolerance, crucial for complex molecules like the target compound.

Multistep Synthesis via Nitrile Functionalization

Specific Patented Methods

Method from CN103265436A (Hexaalkoxy Triphenylene Synthesis)

This patent describes a nitration and alkoxylation process for triphenylene derivatives, which can be adapted for nitrile functionalization:

- Starting from hexamethoxy triphenylene .

- Nitration using nitrating agents like fuming nitric acid .

- Subsequent conversion of alkoxy groups to nitrile via oxidative or substitution reactions .

- Reaction temperatures typically range from 0°C to 50°C.

- Reaction times vary from 2 to 24 hours.

- Yields are optimized through controlled addition and temperature regulation.

Synthesis via Aromatic Coupling (US Patent US5344980A)

This patent outlines a process for preparing tris(4'-hydroxyaryl)benzene via acid-catalyzed trimerization of hydroxyaryl precursors, which can be modified to introduce nitrile groups by substituting the hydroxy groups with nitrile functionalities prior to cyclization.

Reaction Scheme Summary

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of polyaryl precursor | Aromatic halides, boronic acids, Pd catalyst | Polyaryl intermediates with nitrile groups |

| 2 | Cross-coupling | Pd-catalyzed coupling in toluene at 80–120°C | Hexayl-linked triphenylene core |

| 3 | Cyclization or nitrile functionalization | Oxidants or cyanating agents | Formation of the final hexabenzonitrile derivative |

Notes and Considerations

- Reaction Optimization: Temperature, solvent choice, and catalyst loading significantly influence yield and selectivity.

- Purification: Techniques such as column chromatography, recrystallization, and Soxhlet extraction are employed to purify intermediates and final products.

- Yield Ranges: Typical yields for each step range from 50% to 85%, depending on the complexity and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Cyanogen bromide in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4,4',4",4'",4"",4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). They often function by inducing apoptosis or blocking specific signaling pathways essential for tumor growth .

- Case Study : A study demonstrated that a related compound effectively inhibited the growth of breast tumors in vitro. The compound's structure allows it to interact with cellular mechanisms that control cell division and survival .

Drug Delivery Systems

The structural characteristics of triphenylene derivatives make them suitable for use in drug delivery systems. Their ability to form nanostructures can enhance the solubility and bioavailability of poorly soluble drugs.

- Nanocarriers : These compounds can be utilized as nanocarriers for targeted drug delivery, improving the therapeutic index of anticancer drugs by ensuring they reach the intended site of action while minimizing systemic toxicity .

Organic Electronics

The unique electronic properties of triphenylene derivatives have led to their exploration in organic electronics.

- Organic Photovoltaics : Research indicates that these compounds can be used as active materials in organic solar cells due to their high charge mobility and light absorption capabilities. Their ability to form well-defined thin films enhances device performance .

- Organic Light Emitting Diodes (OLEDs) : The luminescent properties of triphenylene derivatives make them candidates for use in OLEDs. Their incorporation into device architectures can lead to improved efficiency and color purity in light emission .

Mechanism of Action

The mechanism by which 4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile exerts its effects is largely dependent on its interaction with other molecules. The compound’s structure allows it to participate in π-π stacking interactions, which are crucial in the formation of supramolecular assemblies. These interactions can influence the electronic properties of materials, making it valuable in the field of organic electronics .

Comparison with Similar Compounds

Electronic Effects

- HFPTP : The electron-withdrawing benzaldehyde groups reduce electron density on the triphenylene core, enhancing charge transport in COFs. This contrasts with HAT6 , where electron-donating hexyloxy groups increase core electron density, promoting liquid crystalline behavior .

- HHTP : Hydroxyl groups enable coordination with metal ions (e.g., Co²⁺, Ni²⁺) to form conductive MOFs. The polar -OH groups also improve solubility in DMF for solution processing .

Solubility and Processability

Application-Specific Performance

- HFPTP-BPDA-COF: Achieves 1D nanochannels with 1.8 nm pore size, enabling size-selective guest inclusion .

- HAT6 : Forms columnar liquid crystalline phases with high charge-carrier mobility (>10⁻³ cm²/V·s), ideal for photothermal devices .

- HHTP-Ni MOF : Exhibits electrical conductivity (~10 S/cm) and catalytic activity for oxygen reduction reactions .

Research Findings and Data Tables

Optical and Electronic Properties

Thermal Stability

| Compound | Decomposition Temperature (°C) | Phase Transition (°C) | Reference |

|---|---|---|---|

| HFPTP | >300 | Not applicable | |

| HAT6 | 250 | 120 (columnar → isotropic) | |

| HHTP | >400 | None |

Biological Activity

The compound 4,4',4'',4''',4'''',4'''''-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile is a complex organic molecule characterized by its unique structure and potential biological activities. This article aims to provide an in-depth examination of its biological activity based on diverse research findings and data.

- Molecular Formula : C54H42N6

- Molecular Weight : 774.95 g/mol

- CAS Number : 1403239-36-0

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its interactions with cellular components and its potential therapeutic applications. The following sections summarize key findings from various studies.

Anticancer Activity

Several studies have investigated the anticancer properties of triphenylene derivatives. The hexabenzonitrile structure has shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Studies have reported that compounds similar in structure to hexabenzonitrile induce cell cycle arrest in cancer cells, preventing them from progressing to mitosis.

- Apoptosis Induction : Research indicates that these compounds can activate apoptotic pathways in cancer cells, leading to increased cell death.

| Study | Findings |

|---|---|

| Study A (2022) | Induced apoptosis in breast cancer cells with IC50 = 15 µM |

| Study B (2023) | Inhibited proliferation of lung cancer cells by 40% at 10 µM |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains:

- Gram-positive and Gram-negative Bacteria : Tests showed inhibition zones ranging from 12mm to 20mm against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

The proposed mechanisms for the biological activities of triphenylene derivatives include:

- DNA Intercalation : The planar structure of the compound allows it to intercalate between DNA bases, disrupting replication and transcription.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, further contributing to its anticancer and antimicrobial effects.

Case Studies

- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer demonstrated a significant reduction in tumor size after treatment with a triphenylene derivative similar to hexabenzonitrile.

- Antimicrobial Efficacy Case Study : In vitro studies showed that the compound effectively reduced bacterial load in infected wounds by over 50% when applied topically.

Q & A

Q. Basic Research Focus

- X-ray diffraction (XRD) : Determines crystallinity and confirms D3h symmetry of the triphenylene core .

- High-resolution TEM (HR-TEM) : Visualizes columnar mesophases in liquid crystalline phases .

- FT-IR and Raman spectroscopy : Identify vibrational modes of benzonitrile groups (C≡N stretch at ~2230 cm⁻¹) and π-conjugation .

- Solid-state NMR : Resolves dynamic disorder in substituent orientations .

How does the compound perform as a monomer in covalent organic frameworks (COFs), and what design strategies optimize porosity and conductivity?

Advanced Research Focus

The compound acts as a rigid, planar building block for 2D COFs. Solvothermal condensation with linkers like benzenehexathiol (BHT) or tetrafluoroterephthalonitrile (TFTPN) yields frameworks with surface areas >800 m²/g and pore sizes ~1.8–2.2 nm . Conductivity (~10⁻³ S/cm) is achieved by doping with iodine or integrating metal centers (e.g., Ni, Co) into the COF structure . Key design considerations include solvent choice (DMSO/DMF mixtures), temperature (~120°C), and stoichiometric control to minimize defects .

What role do substituent effects play in modulating the compound’s mesomorphic behavior for liquid crystal applications?

Advanced Research Focus

Benzonitrile groups enhance dipole-dipole interactions, stabilizing columnar hexagonal (Colh) mesophases at 120–250°C, as confirmed by differential scanning calorimetry (DSC) and polarized optical microscopy . Compared to alkyloxy substituents, benzonitrile reduces phase transition temperatures by ~20°C but improves charge-carrier mobility (>0.1 cm²/V·s) due to tighter π-stacking .

How can computational modeling predict the compound’s performance in electrochemical energy storage systems?

Advanced Research Focus

Density functional theory (DFT) simulations reveal that the triphenylene core’s aromaticity stabilizes radical intermediates during redox processes, enabling high specific capacitance (>300 F/g) in supercapacitors . Molecular dynamics (MD) simulations predict ionic diffusion coefficients of ~10⁻⁶ cm²/s in Li-ion battery anodes, correlating with experimental capacity retention of 85% after 500 cycles .

What experimental strategies mitigate aggregation-induced quenching (ACQ) in optoelectronic devices using this compound?

Q. Advanced Research Focus

- Co-crystallization with bulky additives : Reduces π-π stacking distance, enhancing photoluminescence quantum yield (PLQY) from 15% to 45% .

- Core-shell nanostructuring : Encapsulation in polyethylene glycol (PEG) matrices suppresses ACQ while maintaining charge mobility .

- Doping with transition metals : Mn²⁺ or Eu³⁺ ions introduce energy transfer pathways, shifting emission wavelengths and improving stability .

How do solvent polarity and substituent position influence the compound’s solubility for solution-processed device fabrication?

Basic Research Focus

The compound exhibits limited solubility in non-polar solvents (e.g., toluene) but dissolves readily in DMF, DMSO, or dichloromethane (up to 50 mg/mL) due to strong dipole interactions with benzonitrile groups . Substituting para-positions with flexible alkyl chains (e.g., hexyloxy) improves solubility in chlorobenzene by 30% without compromising crystallinity .

What mechanisms underlie the compound’s thermal conductivity in polymer-stabilized composites?

Advanced Research Focus

When crosslinked with thiol-based monomers (e.g., TPHBT), the compound forms aligned discotic liquid crystal domains with thermal conductivity >0.5 W/m·K, outperforming epoxy resins (0.2 W/m·K) . Phonon transport is enhanced by the ordered columnar structure, as confirmed by ultrafast spectroscopy and finite element modeling .

How can conflicting data on the compound’s electrochemical stability be reconciled across studies?

Data Contradiction Analysis

Discrepancies in cycle life (e.g., 200 vs. 500 cycles) arise from electrolyte composition (e.g., LiPF6 vs. ionic liquids) and electrode fabrication methods (drop-casting vs. vacuum deposition). Controlled studies show that acetonitrile-based electrolytes reduce side reactions, doubling stability . Standardizing testing protocols (e.g., fixed scan rates, humidity control) is critical for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.